3-烯丙基吡咯烷-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

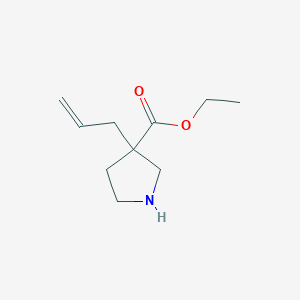

Ethyl 3-allylpyrrolidine-3-carboxylate is a chemical compound. It is related to the class of compounds known as pyrrolidines . Pyrrolidines are organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves several methods. One method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Molecular Structure Analysis

The molecular structure of Ethyl 3-allylpyrrolidine-3-carboxylate is characterized by a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

Pyrrolidine derivatives, including Ethyl 3-allylpyrrolidine-3-carboxylate, can participate in various chemical reactions. For instance, they can undergo N-heterocyclization with primary amines and diols, catalyzed by a Cp*Ir complex . They can also react with readily available and stable O-benzoylhydroxylamines in the presence of a proficient rhodium catalyst .科学研究应用

Coumarin Synthesis

Ethyl 3-allylpyrrolidine-3-carboxylate plays a crucial role in the synthesis of coumarin derivatives. Specifically, it participates in Knoevenagel condensation followed by intramolecular cyclization. This cascade process leads to the formation of either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . These coumarin derivatives find applications in areas such as food additives, cosmetics, optical devices, dyes, and drug candidates.

Antiviral Activity

Indole derivatives, including those containing the pyrrolidine ring, exhibit antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been investigated as antiviral agents against influenza A virus. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity with an IC50 of 7.53 μmol/L . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potent antiviral activity against Coxsackie B4 virus .

Tyrosinase Inhibition

The catechol moiety (2,4-dihydroxyl groups) of ethyl 3-allylpyrrolidine-3-carboxylate plays a crucial role in tyrosinase inhibition. This property is relevant in cosmetic and pharmaceutical applications, as tyrosinase is involved in melanin production .

Anti-HIV Activity

Molecular docking studies have indicated that certain indole derivatives, including those related to ethyl 3-allylpyrrolidine-3-carboxylate, exhibit anti-HIV-1 activity. These compounds may interfere with viral replication .

Synthetic Intermediates

Ethyl 3-allylpyrrolidine-3-carboxylate serves as a valuable synthetic intermediate for various heterocyclic compounds. Researchers have used it to synthesize novel derivatives, including pyrimidines, pyrazoles, and pyrans .

未来方向

The future of synthetic chemistry, including the synthesis of compounds like Ethyl 3-allylpyrrolidine-3-carboxylate, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes developing new synthetic methods, improving synthetic efficiencies, and making synthetic processes more environmentally friendly . Additionally, the use of pyrrolidine-based organocatalysts in asymmetric synthesis has been highlighted as a significant area of future research .

属性

IUPAC Name |

ethyl 3-prop-2-enylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-3-5-10(6-7-11-8-10)9(12)13-4-2/h3,11H,1,4-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGUVLFMNZCCEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNC1)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-allylpyrrolidine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

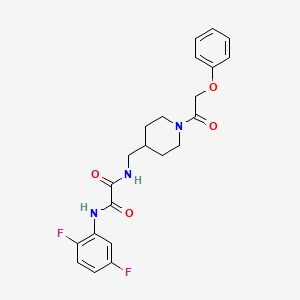

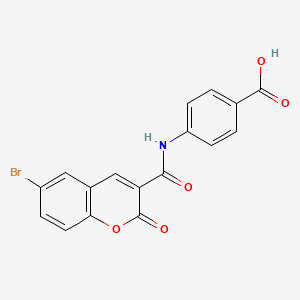

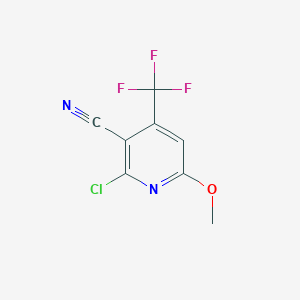

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2452541.png)

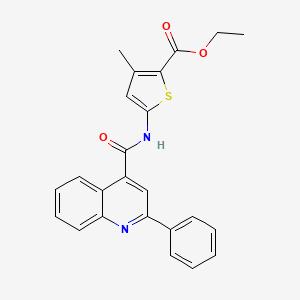

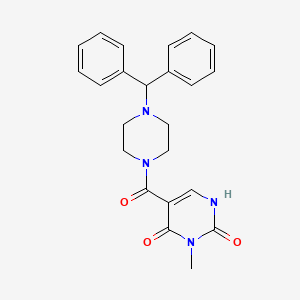

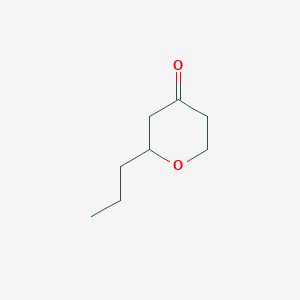

![3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2452548.png)

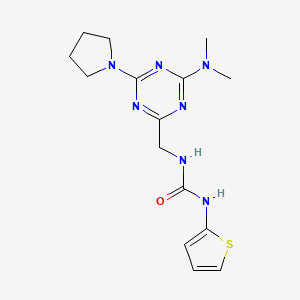

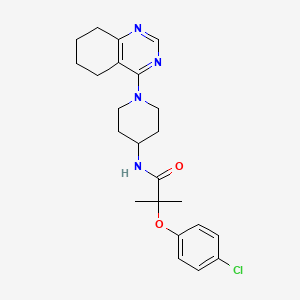

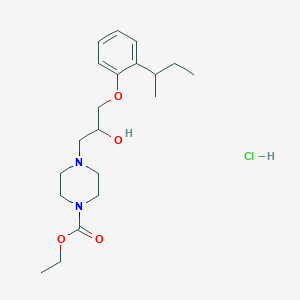

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide](/img/structure/B2452551.png)

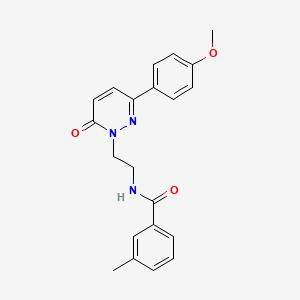

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone](/img/structure/B2452560.png)